1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
Description
Propriétés
IUPAC Name |
1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4N3O2/c20-14-4-6-16(7-5-14)26-11-12(8-17(26)27)10-24-18(28)25-15-3-1-2-13(9-15)19(21,22)23/h1-7,9,12H,8,10-11H2,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGUSIANLLPMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Table 1: Core Structures and Substituents of Comparable Compounds
Key Observations :
Table 2: Molecular Weights and Yields of Analogs
| Compound ID/Name | Molecular Weight ([M+H]+) | Yield (%) | |
|---|---|---|---|
| Target Compound* | ~409.3 (calculated) | N/A | |
| 11e () | 534.1 | 86.7 | |
| Compound 14 () | Not reported | N/A | |
| Aprepitant () | 534.4 | N/A |
*Molecular weight calculated based on formula.
Key Observations :
- The target compound’s lower molecular weight (~409 vs. 534 for 11e) may enhance membrane permeability.
- High yields for urea-linked analogs (e.g., 11e: 86.7%) suggest robust synthetic routes for such derivatives .
Pharmacokinetic Considerations
- Solubility : The pyrrolidin-5-one core may improve aqueous solubility compared to thiazole derivatives (e.g., 11e) due to increased polarity.
- Metabolic stability : Fluorine and trifluoromethyl groups generally reduce oxidative metabolism, extending half-life .
Q & A
Q. What are the optimal synthetic routes for 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, and what reaction conditions are critical for high yield?
Methodological Answer: The synthesis typically involves:
Pyrrolidinone Ring Formation : Cyclization of γ-aminobutyric acid derivatives with 4-fluorophenyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
Urea Linkage : Coupling the pyrrolidinone intermediate with 3-(trifluoromethyl)phenyl isocyanate in anhydrous THF at 0–5°C to minimize side reactions .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical Conditions :
- Strict temperature control during isocyanate coupling to prevent polymerization.
- Use of moisture-free solvents to avoid hydrolysis of intermediates.
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Pyrrolidinone ring : Confirm δ ~2.5–3.5 ppm (CH₂ groups) and δ ~4.0–4.5 ppm (N–CH₂– linkage) .
- Urea NH : Broad singlet at δ ~6.5–7.0 ppm (exchange with D₂O) .
- IR : Stretching vibrations at ~1650 cm⁻¹ (urea C=O) and ~1700 cm⁻¹ (pyrrolidinone C=O) .
- HRMS : Exact mass calculation for C₁₉H₁₆F₄N₃O₂ (M+H⁺: 394.1178) to confirm molecular ion .
Q. What preliminary in vitro assays are recommended to assess its potential as an enzyme inhibitor or receptor modulator?
Methodological Answer:
- Enzyme Inhibition :
- Use fluorogenic substrates (e.g., for proteases) with IC₅₀ determination via dose-response curves (0.1–100 µM range) .
- Include positive controls (e.g., known inhibitors) and measure kinetics (Km/Vmax) to assess mode of inhibition .
- Receptor Binding : Radioligand displacement assays (e.g., orexin receptors) with membrane preparations and scintillation counting .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the trifluoromethylphenyl group in target binding affinity?
Methodological Answer:
- Analog Synthesis : Replace the -CF₃ group with -CH₃, -Cl, or -OCH₃ and compare bioactivity .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify hydrophobic interactions mediated by -CF₃ .
- Free Energy Calculations : Use molecular dynamics (MD) to quantify binding energy contributions of -CF₃ via MM/GBSA .
Example SAR Data Table :
| Substituent (R) | IC₅₀ (Enzyme X, µM) | LogP |
|---|---|---|
| -CF₃ | 0.45 | 3.2 |
| -Cl | 1.20 | 2.8 |
| -OCH₃ | 5.60 | 2.1 |
Q. What strategies are effective in resolving conflicting bioactivity data between enzymatic inhibition assays and cellular models for this compound?
Methodological Answer:
- Permeability Assessment : Measure logD (octanol/water) and use Caco-2 assays to evaluate cellular uptake .
- Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated) that reduces cellular efficacy .
- Target Engagement : Employ cellular thermal shift assays (CETSA) to confirm intracellular target binding .
Q. What computational methods are suitable for predicting the binding mode of this urea derivative with orexin receptors, based on structural analogs?
Methodological Answer:
- Homology Modeling : Build receptor models using templates (e.g., PDB: 6TO7) if crystal structures are unavailable .
- Docking Studies : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between urea NH and receptor Asp residues .
- Pharmacophore Mapping : Identify critical features (e.g., aromatic rings, H-bond acceptors) using Discovery Studio .
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